molecular formula C26H26N4O3S B418618 N-(3,5-Dimethylphenyl)-2-((5-((4-methoxyphenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 332912-52-4

N-(3,5-Dimethylphenyl)-2-((5-((4-methoxyphenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B418618
CAS No.: 332912-52-4
M. Wt: 474.6g/mol
InChI Key: HWWWZYHMZWLEEV-UHFFFAOYSA-N
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Description

N-(3,5-Dimethylphenyl)-2-((5-((4-methoxyphenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structural components, including a triazole ring, phenyl groups, and a methoxyphenoxy moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Dimethylphenyl)-2-((5-((4-methoxyphenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multiple steps. The process begins with the preparation of the triazole ring, followed by the introduction of the phenyl and methoxyphenoxy groups. The final step involves the formation of the acetamide linkage. Common reagents used in these reactions include phenylhydrazine, acetic anhydride, and various catalysts to facilitate the formation of the triazole ring and subsequent functionalization.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Dimethylphenyl)-2-((5-((4-methoxyphenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the triazole ring to its corresponding amine.

    Substitution: The phenyl and methoxyphenoxy groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the phenyl or methoxyphenoxy moieties.

Scientific Research Applications

N-(3,5-Dimethylphenyl)-2-((5-((4-methoxyphenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,5-Dimethylphenyl)-2-((5-((4-methoxyphenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, modulating their activity. The phenyl and methoxyphenoxy groups contribute to the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

N-(3,5-Dimethylphenyl)-2-((5-((4-methoxyphenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

CAS No.

332912-52-4

Molecular Formula

C26H26N4O3S

Molecular Weight

474.6g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-2-[[5-[(4-methoxyphenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C26H26N4O3S/c1-18-13-19(2)15-20(14-18)27-25(31)17-34-26-29-28-24(30(26)21-7-5-4-6-8-21)16-33-23-11-9-22(32-3)10-12-23/h4-15H,16-17H2,1-3H3,(H,27,31)

InChI Key

HWWWZYHMZWLEEV-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)COC4=CC=C(C=C4)OC)C

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)COC4=CC=C(C=C4)OC)C

Origin of Product

United States

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